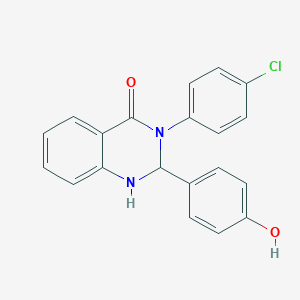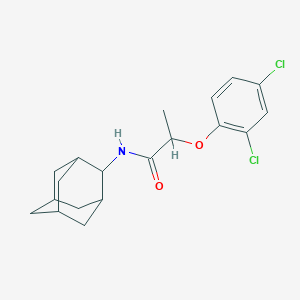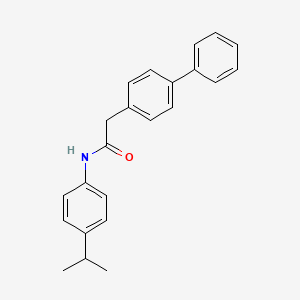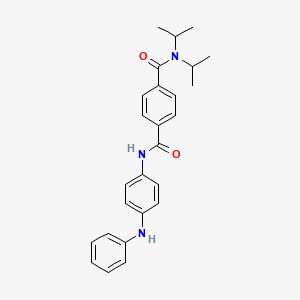
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and the inhibition of PARP has been shown to have potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is an enzyme that plays a crucial role in DNA repair, and the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce synthetic lethality in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone are mainly related to its inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potent and selective inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the cytotoxicity of DNA-damaging agents. The limitations of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Orientations Futures
There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. These include:
1. Identification of biomarkers for patient selection and monitoring of treatment response.
2. Development of combination therapies with other DNA-damaging agents, such as chemotherapy and radiation therapy.
3. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other cancer types, such as prostate and pancreatic cancers.
4. Development of novel 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors with improved pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and selective inhibitor of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity with potential therapeutic applications in cancer treatment. Its mechanism of action involves the induction of DNA damage and cell death in cancer cells, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, and further studies are needed to determine its optimal clinical use.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to have significant activity in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-14-7-9-15(10-8-14)23-19(13-5-11-16(24)12-6-13)22-18-4-2-1-3-17(18)20(23)25/h1-12,19,22,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBABKDLBZYHJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)


![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)


![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)